Hesperetin dihydrochalcone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c1-22-15-5-3-9(6-12(15)19)2-4-11(18)16-13(20)7-10(17)8-14(16)21/h3,5-8,17,19-21H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKSTZADJBEXSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188886 | |
| Record name | Hesperetin dihydrochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly grey solid; Bland aroma | |
| Record name | 3-(3-Hydroxy-4-methoxy-phenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2280/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble, Soluble (in ethanol) | |
| Record name | 3-(3-Hydroxy-4-methoxy-phenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2280/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
35400-60-3 | |
| Record name | Hesperetin dihydrochalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035400603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hesperetin dihydrochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HESPERETIN DIHYDROCHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FQ3Q8SSB7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Advanced Synthesis Methodologies of Hesperetin Dihydrochalcone
Elucidation of Natural Biosynthetic Pathways
The natural formation of hesperetin (B1673127) dihydrochalcone (B1670589) is rooted in the broader phenylpropanoid pathway, a fundamental process in plant secondary metabolism. This pathway gives rise to a vast array of phenolic compounds, including the precursors necessary for dihydrochalcone synthesis.
Phenylpropanoid Pathway and Dihydrochalcone Formation
The biosynthesis of dihydrochalcones represents a specific branch of the flavonoid metabolic pathway, which itself originates from the general phenylpropanoid pathway. mdpi.comnih.gov The process begins with the amino acid phenylalanine, which undergoes a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) to produce p-coumaroyl-CoA. nih.govmdpi.com
The crucial divergence from the main flavonoid pathway towards dihydrochalcone synthesis occurs at this point. A hydroxycinnamoyl-CoA double bond reductase (HCDBR) catalyzes the conversion of p-coumaroyl-CoA to p-dihydrocoumaroyl-CoA. mdpi.com This reduction of the double bond is the committed step for dihydrochalcone biosynthesis. nih.gov Following this, the enzyme chalcone (B49325) synthase (CHS) facilitates the condensation of one molecule of p-dihydrocoumaroyl-CoA with three molecules of malonyl-CoA to form the basic dihydrochalcone scaffold, phloretin (B1677691). mdpi.comnih.gov
Enzymatic Transformations in Plant Systems
Starting from the phloretin backbone, subsequent enzymatic modifications lead to the formation of hesperetin dihydrochalcone. This involves hydroxylation and methylation steps. A biocatalytic method has been developed that mimics these natural transformations, starting with the oxidation of phloretin to 3-hydroxyphloretin (B600636) (eriodictyol dihydrochalcone) by an oxidase and a reductase. google.com The final and critical step is the regioselective methylation of the catechol group on the B-ring. An O-methyltransferase (OMT) enzyme specifically transfers a methyl group to the 4'-hydroxy position of eriodictyol (B191197) dihydrochalcone to yield this compound. uni-greifswald.de
Chemical Synthesis Approaches
Chemical synthesis provides an alternative to extraction from natural sources, allowing for the production of this compound from readily available precursors. These methods primarily rely on the hydrogenation of a chalcone intermediate.
Catalytic Hydrogenation of Chalcone Precursors
A common method for synthesizing this compound starts with the flavanone (B1672756) hesperidin (B1673128). google.comgoogle.com The process involves two main steps:
Chalcone Formation: Hesperidin is treated with an aqueous alkaline solution, such as potassium hydroxide (B78521) (KOH), which opens the heterocyclic C-ring to form the corresponding hesperidin chalcone. google.comgoogle.com
Hydrogenation: The α,β-unsaturated double bond of the chalcone is then reduced. evitachem.com This is typically achieved through catalytic hydrogenation, where the hesperidin chalcone solution is treated with hydrogen gas in the presence of a metal catalyst, most commonly palladium on charcoal (Pd/C). google.comgoogle.com The reaction reduces the double bond to a single bond, yielding hesperidin dihydrochalcone.
Finally, the sugar moiety is removed from hesperidin dihydrochalcone through acid hydrolysis to yield the aglycone, this compound. google.com An alternative approach is the catalytic transfer hydrogenation of the flavanone hesperetin using a hydrogen donor like sodium formate (B1220265) with a Pd/C catalyst, which can directly produce this compound. tandfonline.com Other catalysts that can be used for the hydrogenation of chalcones include ruthenium, nickel, and iridium. nih.gov
Chemoenzymatic and Biocatalytic Production Innovations
To overcome the limitations of purely chemical synthesis, particularly regarding regioselectivity and environmental impact, chemoenzymatic and biocatalytic methods have been developed. These innovative approaches use enzymes or whole microorganisms to perform key reaction steps with high precision.
A notable innovation is the use of engineered O-methyltransferases (OMTs) for the specific synthesis of this compound from its precursor, eriodictyol dihydrochalcone (also known as 3-hydroxyphloretin). uni-greifswald.de For instance, a bacterial OMT from Zooshikella ganghwensis (ZgOMT), which naturally shows a preference for producing this compound over its isomer, has been a key target for protein engineering. uni-greifswald.deuni-greifswald.de Through directed evolution, researchers have successfully created mutant versions of this enzyme with dramatically enhanced regioselectivity. researchgate.net
The wild-type ZgOMT produces this compound and its isomer in a ratio of approximately 77:23. By targeting specific amino acid residues in the enzyme's active site, variants have been developed that produce the desired product with a regioselectivity of up to 99:1. uni-greifswald.deresearchgate.net
| Enzyme Variant | Substrate | Product Ratio (this compound : Homoeriodictyol (B191827) Dihydrochalcone) | Reference |
| Wild-Type ZgOMT | Eriodictyol Dihydrochalcone | 77 : 23 | uni-greifswald.de |
| ZgOMT N41K/S174R | Eriodictyol Dihydrochalcone | 98 : 2 | uni-greifswald.de |
| ZgOMT M42T/S174R | Eriodictyol Dihydrochalcone | 99 : 1 | uni-greifswald.de |
Other biocatalytic innovations include the use of whole-cell systems. Fungal mycelia from Lentinula edodes (shiitake) have been identified as capable of converting eriodictyol dihydrochalcone into a mixture of this compound and homoeriodictyol dihydrochalcone. uni-giessen.de Additionally, a one-pot, two-step biosynthesis has been developed using yeast to first hydrogenate neohesperidin (B1678168) to neohesperidin dihydrochalcone, followed by hydrolysis using Aspergillus niger cells to produce this compound. acs.org Another patented biocatalytic route manufactures this compound from phloretin using a combination of at least one oxidase, one reductase, and one methyltransferase. google.com These methods provide greener and more selective alternatives to traditional chemical synthesis. uni-greifswald.de
Enzyme Engineering for Enhanced Regioselectivity
The regioselective synthesis of this compound is a key challenge, as non-selective reactions can lead to the formation of undesired isomers. Enzyme engineering has emerged as a powerful tool to overcome this hurdle, particularly through the modification of O-methyltransferases (OMTs).
Directed Evolution of O-methyltransferases (OMTs) for this compound Synthesis
Directed evolution involves subjecting an enzyme to iterative rounds of mutation and selection to enhance a desired property, such as regioselectivity. This approach has been successfully applied to OMTs for the synthesis of this compound. uni-greifswald.deresearchgate.net
A notable example is the engineering of an OMT from Zooshikella ganghwensis (ZgOMT). uni-greifswald.deresearchgate.net The wild-type ZgOMT exhibits a preference for para-O-methylation of the B-ring of eriodictyol dihydrochalcone, but also produces the meta-methylated byproduct, homoeriodictyol dihydrochalcone. uni-greifswald.de Through directed evolution, researchers have significantly improved the regioselectivity of ZgOMT. Two rounds of focused evolution targeting active site residues resulted in variants with a regioisomeric ratio of up to 99:1 in favor of this compound. uni-greifswald.deresearchgate.net This high level of selectivity is crucial for producing a pure product and simplifying downstream processing.
Another study focused on an OMT from Lentinula edodes (LeOMT2). A single amino acid substitution, I53M, successfully reversed the enzyme's regioselectivity to 2:98, favoring the synthesis of hesperetin. acs.org This highlights the profound impact that even minor changes in the enzyme's structure can have on its catalytic function.
Structural Modification and Active Site Residue Targeting in OMTs
The success of directed evolution is often complemented by a rational, structure-guided approach. By identifying key amino acid residues within the active site of an OMT, researchers can make targeted mutations to alter substrate binding and catalytic activity. researchgate.net
In the case of ZgOMT, five active site residues (N41, M42, Q43, W173, and S174) were identified as crucial for its function. researchgate.netresearchgate.net Site-saturation mutagenesis, a technique that introduces all possible amino acids at a specific position, was employed to create libraries of ZgOMT variants. Screening of these libraries led to the identification of several mutants with improved regioselectivity. uni-greifswald.de For instance, the M42T/S174R double mutant exhibited a significantly enhanced regioselectivity for this compound, with a regioisomeric ratio of up to 99:1. uni-greifswald.de Similarly, the N41K/S174R variant also demonstrated superior para-methylation selectivity compared to the wild-type enzyme. uni-greifswald.de
Table 1: Engineered OMT Variants for this compound Synthesis
| Enzyme | Original Source | Mutation(s) | Substrate | Product | Regioisomeric Ratio (Product:Byproduct) | Reference |
| ZgOMT | Zooshikella ganghwensis | Wild-type | Eriodictyol dihydrochalcone | This compound | 77:23 | uni-greifswald.de |
| ZgOMT | Zooshikella ganghwensis | M42T/S174R | Eriodictyol dihydrochalcone | This compound | up to 99:1 | uni-greifswald.de |
| ZgOMT | Zooshikella ganghwensis | N41K/S174R | Eriodictyol dihydrochalcone | This compound | Enhanced para-selectivity | uni-greifswald.de |
| LeOMT2 | Lentinula edodes | I53M | Eriodictyol dihydrochalcone | This compound | 2:98 (Hesperetin:Homoeriodictyol) | acs.org |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Microbial-Driven Biotransformation Systems
Microbial cells can serve as efficient whole-cell biocatalysts for the synthesis of this compound and its precursors. This approach offers several advantages, including the potential for one-pot, multi-step reactions and the use of cost-effective catalysts.
Yeast-Mediated Hydrogenation Processes
Yeast, particularly Saccharomyces cerevisiae, has been employed for the hydrogenation of chalcones to produce dihydrochalcones. acs.orgnih.govmdpi.com A novel yeast-mediated hydrogenation process has been developed for the synthesis of neohesperidin dihydrochalcone (NHDC), a precursor to this compound, with yields exceeding 83%. acs.orgnih.gov This biohydrogenation method is considered a safer and more cost-effective alternative to traditional chemical hydrogenation. acs.orgnih.gov The yeast cells effectively catalyze the reduction of the C=C double bond in the chalcone structure. acs.org
Whole-Cell Catalytic Hydrolysis of Glycosylated Dihydrochalcones
Following the synthesis of glycosylated dihydrochalcones like NHDC, whole-cell catalysis can be used for their hydrolysis to yield this compound. acs.orgnih.gov Aspergillus niger has been identified as a suitable microorganism for this purpose, as it possesses the necessary glycosidase enzymes. acs.orgresearchgate.net This whole-cell system can hydrolyze NHDC to produce this compound-7-O-glucoside and ultimately this compound. acs.orgnih.gov
A significant advantage of this microbial approach is the ability to combine the hydrogenation and hydrolysis steps into a one-pot, two-step biosynthesis. acs.orgnih.gov This integrated process utilizes yeast for the initial hydrogenation, followed by the addition of Aspergillus niger cells for the subsequent hydrolysis of the glycosidic bonds. acs.org The conversion of NHDC and the resulting product distribution can be controlled by adjusting reaction parameters such as the catalysts and the addition of glucose. acs.orgnih.gov
Application of Immobilized Enzyme Platforms in this compound Synthesis
Immobilization of enzymes on solid supports offers numerous benefits, including enhanced stability, reusability, and ease of separation from the reaction mixture. These advantages are particularly valuable for industrial-scale biocatalytic processes.
The synthesis of hesperetin-7-O-glucoside, a direct precursor to this compound, has been achieved using an immobilized rhamnosidase. frontiersin.orgnih.gov In one study, α-L-rhamnosidase was immobilized on a magnetic support composed of Fe3O4 nanoparticles and the metal-organic framework MIL-101(Cr). researchgate.net This immobilized enzyme demonstrated improved temperature resistance and stability compared to the free enzyme and could be reused multiple times. researchgate.net The immobilized rhamnosidase was used to hydrolyze hesperidin dihydrochalcone, achieving a conversion rate of 93.1%. researchgate.net
Another approach involved immobilizing rhamnosidase on a composite of Fe3O4 and graphene oxide (Fe3O4@GO). frontiersin.orgnih.gov This platform was used for the selective hydrolysis of a soluble hesperidin-Cu(II) complex to produce the corresponding hesperetin-7-O-glucoside complex. frontiersin.orgnih.gov The use of a magnetic support facilitated the easy separation of the immobilized enzyme for reuse. frontiersin.orgnih.gov
Metabolism and Biotransformation of Hesperetin Dihydrochalcone
Microbial Metabolism and Degradation Pathways
The gut microbiome plays a pivotal role in the breakdown of many dietary compounds that are otherwise indigestible by human enzymes. Hesperetin (B1673127) Dihydrochalcone (B1670589) is a key example of a substance that undergoes significant alteration by these resident microorganisms.
Hesperetin Dihydrochalcone is itself a metabolite, formed from the deglycosylation of Neohesperidin (B1678168) Dihydrochalcone (NHDC) by the intestinal microbiota. europa.eumdpi.comacs.orgacs.orgnih.govresearchgate.net The bioavailability of NHDC and similar flavonoids is dependent on the activity of these gut bacteria, as they are uniquely equipped to break down flavonoid rhamnoglucosides. europa.eu In vitro studies using human fecal slurries have demonstrated that NHDC is converted to this compound through the intermediate this compound 4'-β-D-glucoside. europa.euacs.orgacs.orgnih.govresearchgate.netresearchgate.net This initial deglycosylation step is crucial for subsequent metabolic transformations. europa.eumdpi.comresearchgate.net
The transformation of these flavonoid glycosides is a cooperative effort among different bacterial species within the complex intestinal ecosystem. europa.eu While single bacterial strains like Eubacterium ramulus and Clostridium orbiscindens are unable to convert NHDC directly, E. ramulus can convert this compound 4'-β-D-glucoside to this compound. acs.orgacs.orgnih.govresearchgate.netresearchgate.net This highlights the specialized roles of different bacteria in the metabolic pathway. The process requires other carbon sources, as NHDC cannot be metabolized as the sole carbon source. europa.eu
The microbial transformation of this compound results in the formation of several downstream metabolites. These products arise from conjugation reactions and cleavage of the parent molecule.
A significant metabolic fate of this compound involves its ability to form covalent conjugates with reactive carbonyl species like 4-hydroxynonenal (B163490) (4-HNE), a toxic aldehyde produced during lipid peroxidation. researchgate.netacs.orgnih.gov In vitro experiments have shown that HDC can trap 4-HNE through both 1,2-addition at the aldehyde group and 1,4-Michael addition at the α,β-unsaturated aldehyde. researchgate.netacs.orgnih.gov This results in the formation of at least three distinct 4-HNE-HDC adducts, which have been purified and characterized using NMR spectroscopy. researchgate.netacs.orgnih.gov
Studies in mice have confirmed that HDC, as the primary metabolite of NHDC, can trap 4-HNE in vivo, leading to the formation of these conjugates. researchgate.netacs.orgnih.gov The formation of these adducts, particularly the mono-4-HNE HDC conjugate from 1,2-addition, increases in a dose-dependent manner. researchgate.netacs.orgnih.gov This demonstrates a key role for microbial metabolism in converting dietary polyphenols into bioactive metabolites capable of detoxifying harmful endogenous compounds. researchgate.netacs.orgnih.gov
Following its formation from NHDC, the aglycone this compound undergoes further breakdown by intestinal bacteria. acs.orgacs.orgnih.gov The primary hydrolytic cleavage product is 3-(3-hydroxy-4-methoxyphenyl)propionic acid. europa.eumdpi.comacs.orgacs.orgnih.govresearchgate.netresearchgate.net This reaction also likely produces phloroglucinol (B13840) from the A-ring of the dihydrochalcone structure. europa.eumdpi.comacs.orgacs.orgnih.govresearchgate.netresearchgate.net
Both Eubacterium ramulus and Clostridium orbiscindens are capable of cleaving this compound to form 3-(3-hydroxy-4-methoxyphenyl)propionic acid. acs.orgacs.orgnih.govresearchgate.net In E. ramulus, this reaction proceeds at a significantly faster rate with the aglycone (HDC) compared to its glucoside form. acs.org This hydrolytic cleavage can be further followed by demethylation, converting 3-(3-hydroxy-4-methoxyphenyl)propionic acid into 3-(3,4-dihydroxyphenyl)propionic acid. acs.orgacs.orgnih.govresearchgate.net
The table below summarizes the key microbial metabolites of this compound.
| Precursor | Metabolite | Type of Transformation | Reference |
| This compound | 4-HNE-HDC Adducts | Conjugation | researchgate.netacs.orgnih.gov |
| This compound | 3-(3-hydroxy-4-methoxyphenyl)propionic acid | Hydrolytic Cleavage | europa.eumdpi.comacs.orgacs.orgnih.govresearchgate.netresearchgate.net |
| This compound | Phloroglucinol (probable) | Hydrolytic Cleavage | europa.eumdpi.comacs.orgacs.orgnih.govresearchgate.netresearchgate.net |
| 3-(3-hydroxy-4-methoxyphenyl)propionic acid | 3-(3,4-dihydroxyphenyl)propionic acid | Demethylation | acs.orgacs.orgnih.govresearchgate.net |
Characterization of Microbial Metabolites
Conjugation Products (e.g., 4-Hydroxynonenal Adducts)
Enzymatic Bioconversion and Deglycosylation Processes
The biotransformation of this compound and its precursors is not solely dependent on whole microbial cells but also on specific enzymes they produce. The initial and rate-limiting step in the metabolism of many flavonoid glycosides is deglycosylation.
The conversion of Neohesperidin Dihydrochalcone to this compound involves a two-step deglycosylation process. First, the rhamnose unit is removed to form this compound 4'-β-D-glucoside, which is then further hydrolyzed to the aglycone, this compound. europa.eumdpi.comresearchgate.net While whole bacterial cultures are required for the initial conversion of the rhamnoglucoside, specific enzymes are responsible for the subsequent steps. For instance, Eubacterium ramulus possesses a β-glucosidase activity that allows it to hydrolyze this compound 4'-β-D-glucoside to the aglycone. acs.orgnih.gov
The cleavage of the this compound aglycone itself is also an enzymatic process. The reaction yielding 3-(3-hydroxy-4-methoxyphenyl)propionic acid is catalyzed by the enzyme phloretin (B1677691) hydrolase, which has been identified in E. ramulus. acs.orgnih.gov This enzyme demonstrates the capacity to hydrolyze the dihydrochalcone structure. Additionally, enzymatic methods are being explored for targeted synthesis. For example, immobilized α-L-rhamnosidase can be used to remove the rhamnosyl group from naringin (B1676962) dihydrochalcone to produce trilobatin, a process analogous to the initial step in NHDC metabolism. nih.gov Furthermore, engineered O-methyltransferases (OMTs) from organisms like Lentinula edodes show potential for the selective synthesis of this compound from its precursor, eriodictyol (B191197) dihydrochalcone, highlighting the potential of specific enzymes in targeted bioconversions. acs.org
The table below details the enzymes involved in the bioconversion of this compound and its related compounds.
| Enzyme | Substrate | Product | Organism/Source | Reference |
| β-glucosidase activity | This compound 4'-β-D-glucoside | This compound | Eubacterium ramulus | acs.orgnih.gov |
| Phloretin hydrolase | This compound | 3-(3-hydroxy-4-methoxyphenyl)propionic acid | Eubacterium ramulus | acs.orgnih.gov |
| α-L-rhamnosidase | Neohesperidin Dihydrochalcone | This compound 7-O-glucoside | Enzymatic reaction | google.com |
| O-Methyltransferase (engineered) | Eriodictyol dihydrochalcone | This compound | Lentinula edodes | acs.org |
Research on Antioxidant Mechanisms
The antioxidant capacity of this compound is a key area of investigation, with studies exploring its ability to directly neutralize harmful free radicals and to mitigate oxidative stress within cellular environments. This includes its notable efficacy in detoxifying reactive carbonyl species, which are implicated in cellular damage.
Direct Free Radical Scavenging Activities
This compound has demonstrated the ability to directly scavenge free radicals. mdpi.com In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging assays, are standard methods to evaluate the antioxidant potential of compounds. mdpi.comnih.gov Studies have shown that dihydrochalcones, including HDC, exhibit radical scavenging activity, often in a dose-dependent manner. mdpi.comnih.gov The structure of dihydrochalcones, particularly the presence and position of hydroxyl groups, plays a crucial role in their antioxidant efficacy. nih.gov
Attenuation of Oxidative Stress Markers in Cellular Models
In cellular models, this compound has been shown to effectively reduce markers of oxidative stress. researchgate.net Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. researchgate.net Pre-treatment with neohesperidin dihydrochalcone (NHDC), which is metabolized to HDC, has been found to alleviate oxidative damage in a dose-dependent manner in HepG2 cells treated with carbon tetrachloride (CCl4). researchgate.net This protective effect is evidenced by the reduction of intracellular ROS and thiobarbituric acid reactive substances (TBARS), a common marker of lipid peroxidation. researchgate.netmdpi.com Furthermore, studies on the related compound hesperetin have shown its ability to reduce ROS production and inhibit lipid accumulation during adipocyte differentiation. researchgate.net It also protected against H2O2-induced oxidative stress in PC12 cells by intercepting ROS formation and preserving the mitochondrial membrane potential. nih.gov
| Marker | Effect of CCl4 Treatment | Effect of NHDC Pretreatment | Reference |
|---|---|---|---|
| Cell Viability | Significant Decrease | Effective Relief (Dose-dependent) | researchgate.net |
| Intracellular ROS | Increase | Effective Relief (Dose-dependent) | researchgate.net |
| TBARS Level | Increase | Effective Relief (Dose-dependent) | researchgate.net |
| GSH Level | Significant Decrease | Effective Relief (Dose-dependent) | researchgate.net |
Detoxification of Reactive Carbonyl Species (e.g., 4-Hydroxynonenal)
A significant aspect of this compound's antioxidant activity is its ability to detoxify reactive carbonyl species (RCS), such as 4-hydroxynonenal (4-HNE). nih.gov 4-HNE is a toxic aldehyde produced during lipid peroxidation that can cause cellular damage. researchgate.net In vitro studies have demonstrated that HDC can directly trap 4-HNE by forming covalent adducts. nih.govresearchgate.net This occurs through two main chemical reactions: a 1,2-addition at the aldehyde group and a 1,4-Michael addition at the α,β-unsaturated aldehyde, resulting in the formation of distinct 4-HNE-HDC conjugates. nih.gov Animal studies have confirmed that HDC, as the primary metabolite of NHDC, can trap 4-HNE in vivo, with a dose-dependent increase in the formation of these conjugates. nih.govacs.org This scavenging ability highlights the potential of HDC to mitigate carbonyl stress, a factor implicated in the development of chronic diseases. nih.gov
Anti-Inflammatory Effects and Associated Signal Transduction Research
This compound and its precursor, NHDC, have been investigated for their anti-inflammatory properties. Research in this area has focused on their ability to regulate the production of inflammatory molecules and to modulate the key signaling pathways that control the inflammatory response.
Regulation of Pro-Inflammatory Cytokine and Enzyme Production
Studies have shown that neohesperidin dihydrochalcone and its metabolites can significantly reduce the production of pro-inflammatory cytokines. encyclopedia.pub In macrophage and adipocyte cultures, NHDC and its metabolite, dihydrocaffeic acid, were found to decrease the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). encyclopedia.pubnih.gov Similarly, the related compound hesperetin has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in various experimental models. encyclopedia.pubnih.gov Furthermore, NHDC has demonstrated the ability to downregulate the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which play crucial roles in the inflammatory process. ppm.edu.plscispace.com
| Compound | Model System | Downregulated Cytokines/Enzymes | Reference |
|---|---|---|---|
| Neohesperidin Dihydrochalcone (NHDC) | Macrophage and Adipocyte Cultures | TNF-α, IL-6 | encyclopedia.pubnih.gov |
| Hesperetin | LPS-induced mice | TNF-α, IL-1β, IL-6 | encyclopedia.pub |
| Neohesperidin Dihydrochalcone (NHDC) | PQ-induced acute liver damage in mice | iNOS, COX-2 | scispace.com |
| Hesperetin | LPS-induced RAW 264.7 cells | COX-2 | researchgate.net |
Modulation of Key Signaling Pathways (e.g., NF-κB, MAPK, TLR4/MyD88)
The anti-inflammatory effects of this compound are mediated through the modulation of critical intracellular signaling pathways. mdpi.com The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and studies have indicated that NHDC can inhibit its activation. encyclopedia.pubnih.gov This inhibition prevents the transcription of genes encoding pro-inflammatory cytokines. nih.gov
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also key targets. nih.gov Research on the related compound hesperetin has shown that it can inhibit the phosphorylation of JNK, a key protein in the MAPK pathway, thereby affecting processes like osteoclast differentiation. nih.gov The anti-inflammatory actions of flavonoids are often attributed to their ability to inhibit these MAPK pathways. encyclopedia.pub
Furthermore, the Toll-like receptor 4 (TLR4) signaling pathway, which recognizes bacterial components like lipopolysaccharide (LPS) and triggers an inflammatory response, is also modulated by these compounds. nih.gov NHDC has been shown to inhibit the LPS-induced TLR4 signaling cascade, including the downstream adaptor protein MyD88. nih.govacs.org This inhibition prevents the translocation of TLR4 into lipid rafts, a crucial step for initiating the inflammatory signal. nih.gov Studies on hesperetin have also confirmed its ability to regulate the TLR4/NF-κB signaling pathway in response to inflammatory stimuli. nih.govnih.gov
Studies on Bone Metabolism and Osteogenic Potential
Research into the direct effects of this compound (HDC) on bone metabolism is an emerging field. However, studies on its parent compound, Neohesperidin dihydrochalcone (NHDC), and the related flavanone (B1672756), hesperetin, provide significant insights into its potential activities. As intestinal microbiota metabolize NHDC into HDC, the biological effects observed following NHDC administration are linked to the activity of HDC and other metabolites. nih.govbohrium.commdpi.comacs.org
Inhibition of Osteoclastogenesis and Osteoclastic Markers
While direct studies on this compound are limited, research on the structurally related flavonoid hesperetin shows significant inhibitory effects on osteoclastogenesis, the process of osteoclast formation which is responsible for bone resorption. In vitro studies have demonstrated that hesperetin can suppress the differentiation of osteoclast precursors induced by Receptor Activator of Nuclear Factor-κB Ligand (RANKL). acs.org This inhibition is associated with a dose-dependent reduction in the formation of multinucleated, tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts, which are the mature, bone-resorbing cells. acs.org
Furthermore, hesperetin has been shown to significantly downregulate the expression of key osteoclast-specific markers. acs.org This includes transcription factors essential for osteoclast differentiation, such as c-Fos and Nuclear Factor of Activated T-cells cytoplasmic 1 (NFATc1), as well as enzymes critical for bone matrix degradation, like matrix metalloproteinase-9 (MMP-9) and cathepsin K. acs.org The mechanism behind this suppression involves the inhibition of RANKL-induced signaling pathways, including NF-κB and Mitogen-Activated Protein Kinase (MAPK), and the reduction of reactive oxygen species. acs.org Given that this compound shares the core hesperetin structure, it is hypothesized to exert similar anti-osteoclastic activities.
Table 1: Effects of Hesperetin on Osteoclast Markers
| Marker | Cell Type | Effect of Hesperetin | Reference |
| TRAP-positive cells | RAW 264.7, BMMs | Significant decrease in number and area | acs.org |
| Bone Resorption Pits | Bone Slices | Significant decrease in resorption points | acs.org |
| c-Fos | BMMs | Significant suppression of expression | acs.org |
| NFATc1 | BMMs | Significant suppression of expression | acs.org |
| Cathepsin K | BMMs | Significant suppression of expression | acs.org |
| MMP-9 | BMMs | Significant suppression of expression | acs.org |
| RANKL/OPG Ratio | In vivo (LPS model) | Decreased | acs.org |
BMMs: Bone Marrow Monocytes; LPS: Lipopolysaccharide; MMP-9: Matrix Metallopeptidase 9; NFATc1: Nuclear Factor of Activated T-cells, cytoplasmic 1; OPG: Osteoprotegerin; RANKL: Receptor Activator of Nuclear Factor kappa-B Ligand; TRAP: Tartrate-Resistant Acid Phosphatase.
Promotion of Osteogenic Potential in Preosteoblastic Cells and Marker Expression
Investigations into hesperetin also indicate a positive influence on bone formation. Studies using preosteoblastic cells, such as the MC3T3-E1 cell line, have shown that hesperetin can enhance osteogenic differentiation. acs.org This is evidenced by increased activity of alkaline phosphatase (ALP), an early marker of osteoblast maturation, and enhanced mineralization of the extracellular matrix. acs.org
The promotion of osteogenesis by hesperetin is linked to the upregulation of critical osteogenic markers. acs.org Hesperetin treatment has been observed to increase the expression of key transcription factors that govern osteoblast development, such as Runt-related transcription factor 2 (Runx2) and Osterix (OSX). acs.org Additionally, it boosts the expression of bone matrix proteins, including Type I Collagen (COL1A1) and Bone Morphogenetic Proteins (BMPs) like BMP-2 and BMP-4. acs.org The pro-osteogenic effects of hesperetin appear to be mediated, at least in part, through the BMP and ERK1/2 signaling pathways. acs.org These findings suggest a dual benefit of hesperetin-related compounds on bone health: inhibiting bone resorption while promoting bone formation.
Table 2: Effects of Hesperetin on Osteogenic Markers
| Marker | Cell Type | Effect of Hesperetin | Reference |
| Alkaline Phosphatase (ALP) | MC3T3-E1, hMSCs | Increased activity and expression | acs.org |
| Mineralization | hMSCs | Markedly expressive increase | acs.org |
| Runx2 | MC3T3-E1, hMSCs | Overexpression | acs.org |
| Osterix (OSX) | MC3T3-E1 | Overexpression | acs.org |
| BMP-2, BMP-4 | MC3T3-E1 | Increased expression | acs.org |
| COL1A1 | hMSCs | Overexpression | acs.org |
BMP: Bone Morphogenetic Protein; COL1A1: Collagen Type I Alpha 1 Chain; hMSCs: human Mesenchymal Stem Cells; Runx2: Runt-related transcription factor 2.
Research on Glycolipid Metabolism Modulation
The metabolic effects of this compound are primarily understood through studies of its parent compound, NHDC. Research shows that NHDC can prevent and improve disorders related to glucose and lipid metabolism, particularly in the context of diet-induced obesity. nih.govresearchgate.netacs.org
Investigations in High-Fat Diet-Induced Metabolic Disorder Models
In animal models, the administration of NHDC has been shown to effectively counteract several metabolic disturbances caused by a high-fat diet (HFD). nih.govacs.org Rats treated with NHDC for 12 weeks while on an HFD showed significant improvements compared to the untreated HFD group. nih.govacs.org Notably, NHDC intake led to a significant reduction in fasting blood glucose levels. nih.govacs.org Furthermore, NHDC treatment has been associated with reduced body weight gain and a decrease in fat accumulation in the liver, mitigating hepatic steatosis. encyclopedia.pubacs.org These findings demonstrate that NHDC, and by extension its active metabolite HDC, possesses the biological activity to ameliorate HFD-induced glycolipid metabolism disorders. nih.govacs.org
Impact on Hepatic Gene Expression Relevant to Glucose Metabolism (e.g., GLUT-4, IRS-1)
The beneficial effects of NHDC on glucose control are linked to its influence on key proteins in the insulin (B600854) signaling pathway within the liver. acs.orgnih.govacs.org In rats with HFD-induced metabolic disorders, the expression of hepatic Glucose Transporter 4 (GLUT-4) and Insulin Receptor Substrate 1 (IRS-1) is typically suppressed, contributing to insulin resistance. nih.govacs.org Western blot analysis has revealed that treatment with NHDC alleviates this inhibitory effect, restoring the expression levels of both GLUT-4 and IRS-1. acs.orgnih.govacs.org By enhancing the expression of these critical components, NHDC helps to improve insulin sensitivity and glucose uptake, thereby contributing to better glycemic control. oup.com
Interactions with Gut Microbiota in Metabolic Regulation
The gut microbiome plays a crucial role in mediating the metabolic effects of NHDC. The primary metabolic transformation of NHDC in the body is its degradation by intestinal bacteria into this compound. nih.govacs.orgresearchgate.net This biotransformation is a critical step, as HDC is then absorbed and exerts systemic effects. nih.gov
Beyond this metabolic conversion, NHDC administration actively modulates the composition of the gut microbiota. nih.govacs.org A high-fat diet is known to cause gut dysbiosis, often characterized by an increased Firmicutes/Bacteroidetes (F/B) ratio, which is associated with obesity and metabolic disorders. nih.govacs.orgmdpi.com Studies have shown that NHDC intervention can reverse this HFD-induced increase in the F/B ratio. nih.govacs.org At the genus level, NHDC promotes the relative abundance of beneficial bacteria such as Bifidobacterium, Coprococcus, and Clostridium, while decreasing the abundance of genera like Prevotella and Defluviitalea that have been associated with negative metabolic outcomes. nih.govacs.org This modulation of the gut microbiota is a key mechanism through which this compound, via its precursor NHDC, helps to regulate glycolipid metabolism. nih.govacs.orgnih.gov
Table 3: Modulation of Gut Microbiota by Neohesperidin Dihydrochalcone (NHDC) in High-Fat Diet (HFD) Models
| Microbiota Marker | Effect of HFD | Effect of NHDC Treatment | Reference |
| Firmicutes/Bacteroidetes Ratio | Increased | Reversed/Decreased | nih.govacs.org |
| Proteobacteria Abundance | Increased | Reversed/Decreased | nih.govacs.org |
| Coprococcus Abundance | Decreased | Increased | nih.govacs.org |
| Bifidobacterium Abundance | Decreased | Increased | nih.govacs.org |
| Prevotella Abundance | Increased | Decreased | nih.govacs.org |
| Blautia Abundance | Not specified | Enriched | nih.gov |
| Parabacteroides Abundance | Not specified | Enriched | nih.gov |
Anti-Biofilm Activity Research
Biofilms are structured communities of microorganisms encased in a self-produced matrix, which can contribute to persistent infections. Research has investigated the potential of this compound to disrupt these communities.
Inhibition of Bacterial Biofilm Formation (e.g., Porphyromonas gingivalis)
Studies have explored the effects of this compound on the biofilm formation of Porphyromonas gingivalis, a key pathogen in periodontitis. When compared to other flavonoids like phloretin and naringenin (B18129), this compound demonstrated a potential to hinder biofilm formation by focusing on anti-adhesion mechanisms. nih.gov This suggests that it may cause bacteria to detach from biofilms, thereby impeding their development. nih.gov
Interference with Bacterial Quorum Sensing Mechanisms
Exploratory Research on Other Biological Activities
Beyond its anti-biofilm potential, this compound has been investigated for a range of other biological effects.
Cardiovascular Protective Mechanisms (e.g., Blood Pressure, Lipid Profile Modulation, Platelet Aggregation)
Anti-Apoptotic Effects in Specific Models
Apoptosis, or programmed cell death, is a critical process in various diseases. Studies have explored the anti-apoptotic potential of hesperetin and its derivatives. In a mouse model of paraquat-induced acute liver injury, neohesperidin dihydrochalcone (NHDC), a related compound, demonstrated anti-apoptotic effects by inhibiting mitochondrial-driven apoptotic signaling. nih.govresearchgate.net A TUNEL assay confirmed that NHDC relieved paraquat-induced apoptosis. nih.govresearchgate.net Similarly, in a model of ulcerative colitis, NHDC treatment led to a significant decrease in caspase-3 expression, a key enzyme in the apoptotic cascade. acs.org Research on hesperetin has also shown its ability to inhibit apoptotic cell death by suppressing the p53-dependent caspase-3 pathway in a model of septic acute kidney injury. mdpi.com
Antitrypanosomal Activity Spectrum
Trypanosomiasis is a disease caused by protozoan parasites of the genus Trypanosoma. Research has investigated the potential of flavonoids as antitrypanosomal agents. A study evaluating various flavonoids found that neohesperidin dihydrochalcone exhibited significant trypanocidal activity against a broad range of Trypanosoma species. scialert.net The 50% inhibitory concentration (IC50) values for neohesperidin dihydrochalcone against different Trypanosoma strains were in the low micromolar range, indicating potent activity. scialert.netresearchgate.net In contrast, hesperidin (B1673128) itself did not show significant antitrypanosomal effects. scialert.net
Table of Antitrypanosomal Activity of Neohesperidin Dihydrochalcone
| Trypanosoma Species | IC50 (µg/mL) |
| Trypanosoma brucei brucei GUT at 3.1 | 8.88 - 22.53 |
| T. b. rhodesiense IL1501 | 8.88 - 22.53 |
| T. b. gambiense IL1922 | 8.88 - 22.53 |
| T. evansi Tansui | 8.88 - 22.53 |
| T. equiperdum IVM-t1 | 8.88 - 22.53 |
| T. congolense IL3000 | 8.88 - 22.53 |
| Source: scialert.net |
Antitumor Potential in Experimental Models
Research into the direct antitumor potential of this compound is still an emerging field. However, studies on its precursor, Neohesperidin Dihydrochalcone (NHDC), provide initial insights. Following ingestion, NHDC is largely metabolized by intestinal microflora into this compound. nih.govresearchgate.net Therefore, the biological activities observed after NHDC administration are often attributed to its metabolites, primarily this compound. researchgate.net
Studies designed to assess the safety and potential carcinogenic effects of NHDC have been conducted. In these experimental models, the administration of high doses of this sweetener did not reveal any evidence of carcinogenic or teratogenic effects. encyclopedia.pub While not a direct measure of antitumor activity, the lack of carcinogenicity is a crucial baseline finding in the evaluation of a compound's potential in cancer research.
The broader class of dihydrochalcones, to which this compound belongs, has been noted for its potential antitumor properties in various experimental models. nih.govresearchgate.net Research on other dihydrochalcones has shown activities such as suppressing cell proliferation and inducing apoptosis in cancer cell lines. nih.gov These findings suggest a promising area for future investigation into the specific mechanisms of this compound.
Table 1: Summary of Findings Related to Antitumor Potential
| Compound Studied | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| Neohesperidin Dihydrochalcone (NHDC) | Animal Models | No evidence of carcinogenic or teratogenic effects was associated with NHDC administration. | encyclopedia.pub |
Immunomodulatory Research
The immunomodulatory effects of this compound are primarily understood through studies of its precursor, Neohesperidin Dihydrochalcone (NHDC). NHDC is known to be metabolized into this compound, and its biological effects are linked to this transformation. nih.govresearchgate.net
Research has demonstrated that NHDC possesses anti-inflammatory properties. In in vitro studies involving macrophage and adipocyte cultures, NHDC treatment led to a significant reduction in the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). encyclopedia.pub The mechanism for this effect is suggested to be the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. encyclopedia.pub
In vivo studies support these findings. In a mouse model of high-fat-diet-induced obesity, NHDC intake was shown to increase the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10) in M2-polarized macrophages. encyclopedia.pub This indicates a potential role in shifting the immune response towards an anti-inflammatory state. The general class of dihydrochalcones is recognized for having immunomodulatory effects, among other pharmacological properties. researchgate.net
Table 2: Summary of Immunomodulatory Research Findings
| Compound/Metabolite | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| Neohesperidin Dihydrochalcone (NHDC) | Macrophage and Adipocyte Cultures (In Vitro) | Significantly reduced the production of pro-inflammatory cytokines TNF-α and IL-6. | encyclopedia.pub |
| Neohesperidin Dihydrochalcone (NHDC) | High-Fat-Diet-Induced Obesity Mice (In Vivo) | Increased secretion of the anti-inflammatory cytokine IL-10 in bone-marrow-derived macrophages. | encyclopedia.pub |
Compound Names Mentioned
Structure Activity Relationship Sar Studies of Hesperetin Dihydrochalcone
Correlation between Structural Features and Biological Activity Profiles
The molecular architecture of hesperetin (B1673127) dihydrochalcone (B1670589) is central to its bioactivity. Dihydrochalcones are characterized by two aromatic rings connected by a three-carbon α,β-saturated carbonyl system. sci-hub.se This open-chain flavonoid structure distinguishes them from the corresponding flavanones. sci-hub.semdpi.com
Key structural elements that dictate the biological activity of hesperetin dihydrochalcone and its analogs include:
Hydroxyl (-OH) Groups: The number and position of hydroxyl groups on the aromatic rings are critical for antioxidant activity. These groups can donate a hydrogen atom or an electron to neutralize free radicals. mdpi.com
Methoxy (B1213986) (-OCH₃) Group: The presence of a methoxy group on the B-ring of this compound influences its antioxidant potential. mdpi.comresearchgate.net
Dihydrochalcone Backbone: The saturated three-carbon bridge provides flexibility to the molecule, which can affect its interaction with biological targets. frontiersin.org
Glycosylation: The attachment of sugar moieties (glycosides) to the core structure significantly impacts properties like solubility and bioavailability, which in turn can modulate biological activity. mdpi.comnih.gov
Comparative Investigations with this compound Analogs and Derivatives
To understand the specific contributions of different structural features, researchers have compared this compound with its analogs and derivatives.
Phloretin (B1677691) , a dihydrochalcone with a similar core structure, and naringenin (B18129) , a flavanone (B1672756) that is structurally related but lacks the open dihydrochalcone backbone, serve as important comparators. mdpi.comnih.gov
Phloretin vs. This compound: Both are dihydrochalcones, but differ in the substitution pattern on their B-rings. Phloretin possesses a hydroxyl group where this compound has a methoxy group. Studies on their antioxidant capacities have shown that phloretin generally exhibits stronger antioxidant activity than this compound. mdpi.com This suggests that the free hydroxyl group on the B-ring of phloretin is more effective in radical scavenging than the methoxy group in this compound.
Naringenin vs. This compound: Naringenin has a closed C-ring, forming a flavanone structure, unlike the open-chain dihydrochalcone structure of this compound. mdpi.com In studies investigating anti-biofilm properties against Porphyromonas gingivalis, naringenin showed a significant reduction in biofilm metabolic viability, an effect that was lost in this compound due to the presence of the methoxy group. mdpi.com This highlights how both the backbone structure (flavanone vs. dihydrochalcone) and specific substitutions influence biological outcomes.
Table 1: Comparison of Bioactivity between this compound and its Analogs
| Compound | Structural Class | Key Structural Difference from this compound | Observed Difference in Bioactivity |
|---|---|---|---|
| Phloretin | Dihydrochalcone | Hydroxyl group instead of a methoxy group on the B-ring. | Generally exhibits stronger antioxidant activity. mdpi.com |
| Naringenin | Flavanone | Closed C-ring (flavanone structure). | Shows significant anti-biofilm activity, which is absent in this compound. mdpi.com |
The open and flexible dihydrochalcone backbone is a key determinant of bioactivity. researchgate.net Studies comparing dihydrochalcones to their flavanone counterparts have indicated that the dihydrochalcone structure can be crucial for certain biological effects. For instance, in the context of quorum sensing in P. gingivalis, the dihydrochalcone backbone shared by phloretin and its glycoside, phlorizin (B1677692), was identified as the key structural feature for their activity, an effect not as strongly observed with the flavanone naringenin. nih.gov This suggests that the flexibility and conformation of the dihydrochalcone structure are important for interacting with specific molecular targets.
Glycosylation, the attachment of sugar units, significantly alters the properties of this compound. The parent compound of this compound is often its glycosylated form, such as neohesperidin (B1678168) dihydrochalcone. mdpi.com
Solubility and Bioavailability: Glycosylation generally increases the water solubility of flavonoids. mdpi.com However, it can also decrease their bioavailability, as the glycoside must often be hydrolyzed by intestinal enzymes before the aglycone (the non-sugar part) can be absorbed. mdpi.com For example, the enzymatic removal of the rhamnosyl group from neohesperidin dihydrochalcone to form this compound-7-O-glucoside can increase its water solubility. oup.com
Significance of the Dihydrochalcone Backbone for Activity
Impact of Regioselective Modifications on Biological Properties
Regioselective modifications, which involve chemical changes at specific positions on the molecule, are a powerful tool for probing SAR and developing compounds with enhanced or novel properties. In the case of this compound, regioselective methylation is of particular interest.
The enzymatic O-methylation of the precursor eriodictyol (B191197) dihydrochalcone can lead to either this compound (4'-O-methylated) or homoeriodictyol (B191827) dihydrochalcone (3'-O-methylated). uni-greifswald.de These two regioisomers can have different properties. For instance, this compound is known for its taste-modulating properties. uni-greifswald.deacs.org The ability to selectively synthesize one regioisomer over the other is crucial for obtaining products with desired activities. uni-greifswald.de Enzyme engineering has been successfully employed to create biocatalysts with high regioselectivity for the production of this compound. uni-greifswald.deresearchgate.net This highlights the significant impact that the precise placement of a single functional group can have on the compound's biological and sensory properties.
Analytical Methodologies and Characterization Techniques for Hesperetin Dihydrochalcone Research
Chromatographic Separation and Quantification Methods
Chromatography is a cornerstone for isolating and measuring HDC in research settings. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are particularly prominent.
The development of robust HPLC methods with ultraviolet (UV) detection is essential for the routine analysis of hesperetin (B1673127) dihydrochalcone (B1670589). A validated HPLC-UV method enables the accurate separation and quantification of HDC alongside related flavonoids like hesperidin (B1673128), neohesperidin (B1678168), and hesperetin. tandfonline.comnih.gov
Method development often involves optimizing several parameters to achieve good resolution and sensitivity. Key parameters include the choice of stationary phase (column), mobile phase composition, flow rate, and column temperature. tandfonline.comnih.gov For instance, a C18 column is frequently used as the stationary phase. tandfonline.comnih.gov The mobile phase typically consists of a gradient mixture of an organic solvent, such as acetonitrile, and an aqueous solution containing a modifier like formic acid to control the pH. tandfonline.comnih.gov
Validation of the developed HPLC method is critical to ensure its reliability. moca.net.ua This process involves assessing several performance characteristics as defined by international guidelines. moca.net.ua These characteristics include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). tandfonline.comnih.govijpsonline.com Linearity is established by analyzing a series of standard solutions over a defined concentration range and demonstrating a direct proportional relationship between concentration and detector response, typically with a correlation coefficient (r) greater than 0.99. tandfonline.comnih.govijpsonline.com Precision is evaluated by repeatedly analyzing samples and is expressed as the relative standard deviation (RSD), with values typically below 5% being acceptable. tandfonline.comnih.gov Accuracy is determined by measuring the recovery of a known amount of analyte spiked into a sample matrix, with recovery rates often ranging from 88% to 130%. tandfonline.comnih.gov The LOD and LOQ represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For HDC and related compounds, LODs have been reported to be below 0.84 µg/mL and LOQs below 2.84 µg/mL. tandfonline.comnih.gov
A successfully developed and validated HPLC-UV method can be applied to quantify hesperetin dihydrochalcone in various samples, including those from chemical synthesis processes where it can be used to determine the purity of the final product. google.com
Table 1: HPLC-UV Method Parameters and Validation Data for this compound and Related Flavonoids tandfonline.comnih.gov
| Parameter | Value/Range |
| Chromatographic Conditions | |
| Column | C18 |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (gradient elution) |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 288 nm ijpsonline.com |
| Validation Parameters | |
| Linearity (r) | > 0.99 |
| Precision (RSD) | 1.2% - 4.6% |
| Recovery | 88% - 130% |
| Limit of Detection (LOD) | < 0.84 µg/mL |
| Limit of Quantification (LOQ) | < 2.84 µg/mL |
This table presents typical parameters and validation results for an HPLC-UV method for the analysis of this compound and related flavonoids. The exact values can vary depending on the specific application and laboratory.
Liquid chromatography coupled with mass spectrometry (LC/MS) is a powerful tool for the identification and characterization of this compound and its metabolites. nih.govsci-hub.se This technique combines the separation capabilities of LC with the high sensitivity and specificity of MS, allowing for the detection and structural elucidation of compounds even at low concentrations in complex biological matrices like plasma, urine, and feces. nih.govsci-hub.secambridge.org
In a typical LC/MS analysis, the sample is first subjected to chromatographic separation, often using a reversed-phase column such as a C18 or phenyl column. nih.govresearchgate.netrsc.org A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid like formic acid, is commonly employed to achieve optimal separation. nih.govresearchgate.netrsc.org
Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization technique for flavonoids. nih.govresearchgate.netrsc.org The mass spectrometer can be operated in different modes, including full scan mode to detect all ions within a certain mass-to-charge (m/z) range, and tandem mass spectrometry (MS/MS) mode for structural elucidation. In MS/MS, a specific precursor ion is selected and fragmented, and the resulting product ions provide valuable information about the structure of the molecule. nih.govacs.org
LC/MS has been instrumental in identifying this compound as a microbial metabolite of neohesperidin dihydrochalcone. nih.gov Studies have shown that after oral administration of neohesperidin dihydrochalcone, HDC can be detected in the feces of mice. nih.gov Furthermore, LC/MS has been used to identify various phase I and phase II metabolites of neohesperidin dihydrochalcone, including glucuronidated and sulfated forms, in different biological samples. sci-hub.se The high resolution and accuracy of modern mass spectrometers, such as quadrupole time-of-flight (Q-TOF) instruments, allow for the precise determination of the elemental composition of metabolites, aiding in their identification. sci-hub.se
Table 2: LC/MS Parameters for the Analysis of this compound and its Metabolites nih.govsci-hub.se
| Parameter | Description |
| Liquid Chromatography | |
| Column | Gemini C18 or equivalent |
| Mobile Phase | Water with 0.1% formic acid (A) and Acetonitrile with 0.1% formic acid (B) |
| Elution | Gradient |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI) |
| Mass Analyzer | Q Exactive Plus, Q-TOF, or similar |
| Acquisition Mode | Full Scan, Parallel Reaction Monitoring (PRM), MS/MS |
This table provides a general overview of LC/MS parameters used in the analysis of this compound and its metabolites. Specific conditions may be adjusted based on the analytical goals.
High-Performance Liquid Chromatography (HPLC-UV) Method Development and Validation
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the definitive structural characterization of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of this compound metabolites and adducts. nih.govacs.org While LC/MS can provide information about the mass and fragmentation of a molecule, NMR provides detailed insights into the connectivity of atoms and the stereochemistry of the molecule. nih.govcore.ac.uk
One-dimensional (1D) NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. nih.govacs.org Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish correlations between protons and carbons, allowing for the complete assignment of the molecular structure. nih.govacs.org
NMR has been successfully employed to characterize the structures of adducts formed between this compound and reactive molecules like 4-hydroxynonenal (B163490) (4-HNE), a marker of lipid peroxidation. nih.govacs.orgnih.gov In these studies, the adducts were first purified by semi-preparative HPLC and then subjected to detailed 1D and 2D NMR analysis. nih.govacs.org The chemical shifts (δ) and coupling constants (J) obtained from the NMR spectra allowed for the precise determination of the sites of conjugation and the stereochemistry of the newly formed chiral centers. nih.govacs.org NMR has also been used to elucidate the structures of various urinary metabolites of hesperetin, including glucuronide conjugates. cambridge.orgcore.ac.uk
Table 3: NMR Data for a Mono-4-HNE Conjugate of this compound (P2) nih.govacs.org
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 4-HNE Moiety | ||
| H-1″ | 5.82 | - |
| H-2″ | 2.13 | - |
| H-3″ | 3.44 | - |
| H-4″ | 3.77 | - |
| H-5″ | 1.37 | - |
| H-6″/H-7″/H-8″ | 1.30–1.25 | - |
| H-9″ | 0.91 | - |
This table presents a selection of ¹H and ¹³C NMR data for a specific mono-4-HNE conjugate of this compound, illustrating the type of information obtained from NMR analysis. The complete dataset would include assignments for all protons and carbons in the molecule.
Immunoassays for Detection and Quantification in Complex Matrices
Immunoassays offer a high-throughput and sensitive alternative for the detection and quantification of specific compounds in complex biological samples.
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific immunoassay that can be developed for the detection and quantification of this compound and its glycosides. nih.gov This technique relies on the specific binding of an antibody to the target analyte.
The development of an ELISA for a small molecule like this compound-4′-glucoside involves several steps. nih.gov First, a hapten, which is a small molecule that can elicit an immune response only when attached to a large carrier protein, is synthesized. nih.gov This hapten is then conjugated to a carrier protein, such as bovine serum albumin (BSA) or thyroglobulin, to create an immunogen. nih.gov This immunogen is used to immunize animals, typically rabbits, to produce polyclonal antibodies that specifically recognize the target analyte. nih.gov
A competitive ELISA format is often used for small molecules. nih.gov In this format, the analyte in the sample competes with a labeled form of the analyte for binding to a limited number of antibody binding sites. The amount of labeled analyte that binds to the antibody is inversely proportional to the concentration of the analyte in the sample.
A competitive indirect ELISA has been developed for the class-selective detection of dihydrochalcone glycosides, including this compound-4′-glucoside. nih.gov This assay demonstrated good sensitivity, with IC₅₀ values (the concentration of analyte that causes 50% inhibition of binding) in the nanogram per milliliter range. nih.gov The specificity of the ELISA is also crucial, and it was shown that the developed antibody had low cross-reactivity with related compounds like the aglycone (this compound). nih.gov
ELISAs can be particularly useful for screening large numbers of samples, for example, in fermentation media to monitor the production of a target compound or to screen enzyme libraries for specific activities. nih.gov The recovery of the analyte from the sample matrix is an important validation parameter, and studies have shown good recovery of this compound-4′-glucoside from spiked fermentation media. nih.gov
Table 4: Performance Characteristics of a Competitive Indirect ELISA for Dihydrochalcone Glycosides nih.gov
| Analyte | IC₅₀ (ng/mL) |
| This compound-4′-glucoside | 27.8 |
| Phloretin-4′-glucoside | 21.8 |
This table shows the half-maximal inhibitory concentration (IC₅₀) values for a developed ELISA, indicating the sensitivity of the assay for two dihydrochalcone glycosides.
In Vitro and In Vivo Experimental Model Systems in this compound Research
The biological activities and mechanistic pathways of this compound (HDC) are extensively investigated using a variety of in vitro and in vivo model systems. These models are crucial for elucidating the compound's effects at the cellular and organismal levels.
Cell Culture Models (e.g., Macrophages, Adipocytes, Preosteoblastic Cells)
Cell culture models provide a controlled environment to study the direct effects of this compound on specific cell types, offering insights into its molecular mechanisms.
Macrophages: Research has utilized macrophage cell lines, such as RAW 264.7 murine macrophages, to investigate the anti-inflammatory properties of HDC's parent compound, neohesperidin dihydrochalcone (NHDC), and its metabolites. encyclopedia.pubnih.govgrafiati.com Studies have shown that treatment with NHDC and its metabolite, dihydrocaffeic acid (DHCA), significantly reduces the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophage cultures. encyclopedia.pubnih.govmdpi.com This suggests a direct modulatory effect on inflammatory pathways within these immune cells.
Adipocytes: The influence of this compound and its precursors on adipocyte function has also been a subject of investigation. In vitro studies using adipocyte cultures have demonstrated that NHDC and its metabolite DHCA can exert anti-inflammatory effects, leading to a significant reduction in the secretion of TNF-α and IL-6. encyclopedia.pubnih.govmdpi.com Interestingly, while NHDC was found to interfere with the lipid metabolism of adipocytes, this effect was attributed to its metabolite, DHCA. encyclopedia.pubnih.gov
Preosteoblastic Cells: The potential role of related citrus flavonoids in bone metabolism has been explored using preosteoblastic cell lines like MC3T3-E1. While direct studies on this compound are less common, research on hesperidin, a related compound, has shown that it can promote the osteogenic potential of these cells. encyclopedia.pub Treatment with hesperidin resulted in the overexpression of key osteogenic markers, including Runx2, OSX, bone sialoprotein (BSP), and collagen type I alpha 2 chain (COL1A2), and also enhanced the deposition and maturation of the collagen matrix. encyclopedia.pub These findings in related compounds suggest a potential area for future investigation with this compound. grafiati.comresearchgate.net
Table 1: Summary of In Vitro Studies with this compound and Related Compounds
| Cell Type | Compound(s) Studied | Key Findings | Reference(s) |
|---|---|---|---|
| Macrophages (RAW 264.7) | Neohesperidin dihydrochalcone (NHDC), Dihydrocaffeic acid (DHCA) | Reduced production of pro-inflammatory cytokines (TNF-α, IL-6). | encyclopedia.pubnih.govmdpi.com |
| Adipocytes | Neohesperidin dihydrochalcone (NHDC), Dihydrocaffeic acid (DHCA) | Exerted anti-inflammatory effects, reducing TNF-α and IL-6 secretion. DHCA interfered with lipid metabolism. | encyclopedia.pubnih.govmdpi.com |
| Preosteoblastic Cells (MC3T3-E1) | Hesperidin | Promoted osteogenic potential, increased expression of osteogenic markers (Runx2, OSX, BSP, COL1A2), and enhanced collagen matrix formation. | encyclopedia.pub |
Animal Models in Mechanistic Investigations (e.g., Mouse and Rat Models)
Animal models, primarily mice and rats, are indispensable for understanding the in vivo metabolism, bioavailability, and systemic effects of this compound.
Mouse Models: Mouse models have been instrumental in confirming that this compound is a primary metabolite of neohesperidin dihydrochalcone (NHDC) in vivo. nih.govacs.org Studies have demonstrated that HDC can trap the lipid peroxidation product 4-hydroxynonenal (4-HNE) within the mouse model, indicating its potential to reduce carbonyl stress. nih.govacs.org Furthermore, research using high-fat diet-induced obese mice has shown that intake of NHDC, which is metabolized to HDC, can reduce weight gain and increase the secretion of the anti-inflammatory cytokine IL-10 in bone-marrow-derived macrophages. encyclopedia.pubnih.gov In studies investigating bone health, mouse models of osteoporosis have been used to show the beneficial effects of related flavonoids like hesperetin. mdpi.com
Rat Models: Rat models have been employed to investigate the effects of NHDC and its metabolites on metabolic disorders. In high-fat diet (HFD)-treated rats, oral administration of NHDC for 12 weeks was found to effectively downregulate fasting blood glucose levels. researchgate.netacs.org Mechanistic studies in these models revealed that NHDC treatment alleviated the inhibitory effect of HFD on the expression of hepatic GLUT-4 and IRS-1. researchgate.netacs.org Additionally, studies on ligature-induced periodontitis in rats have shown that administration of hesperidin, a related flavonoid, can inhibit alveolar bone loss and reduce gingival inflammation. mdpi.com The metabolism of dihydrochalcones has also been studied in rats, showing that compounds like phloretin (B1677691) are metabolized to phloretic acid and phloroglucinol (B13840). nih.gov
Table 2: Summary of In Vivo Studies with this compound and Related Compounds
| Animal Model | Compound(s) Studied | Key Findings | Reference(s) |
|---|---|---|---|
| Mouse | Neohesperidin dihydrochalcone (NHDC), this compound (HDC) | HDC is a primary metabolite of NHDC; HDC traps 4-HNE in vivo; NHDC intake reduced weight gain and increased IL-10 in obese mice. | encyclopedia.pubnih.govnih.govacs.org |
| Rat | Neohesperidin dihydrochalcone (NHDC) | NHDC downregulated fasting blood glucose in HFD-fed rats; Alleviated HFD's inhibitory effect on hepatic GLUT-4 and IRS-1 expression. | researchgate.netacs.org |
| Rat | Hesperidin | Inhibited alveolar bone loss and gingival inflammation in a periodontitis model. | mdpi.com |
| Rat | Phloretin | Metabolized to phloretic acid and phloroglucinol. | nih.gov |
Future Research Directions and Translational Opportunities for Hesperetin Dihydrochalcone
Exploration of Undiscovered Biological Activities and Therapeutic Potential
Beyond its role as a sweetener, hesperetin (B1673127) dihydrochalcone (B1670589) has demonstrated antioxidant and anti-inflammatory properties. smolecule.com However, the full extent of its biological activities remains largely uncharted. Future research should systematically screen HDC for a wider range of pharmacological effects. Preliminary studies have suggested its potential in mitigating lipid peroxidation by trapping reactive carbonyl species like 4-hydroxynonenal (B163490) (4-HNE), indicating a role in combating carbonyl stress-related chronic diseases. nih.govacs.org Investigations into its effects on other cellular processes, such as apoptosis, cell cycle regulation, and immunomodulation, are warranted. nih.gov
Moreover, the anti-biofilm properties of HDC and its analogs against pathogens like Porphyromonas gingivalis have been suggested, opening avenues for its application in oral health. mdpi.comresearchgate.net Further studies could explore its efficacy against a broader range of microbial biofilms. The therapeutic potential of HDC in metabolic diseases also deserves attention, given the known effects of its parent compounds, hesperidin (B1673128) and hesperetin, on bone health and lipid metabolism. nih.govencyclopedia.pub
Advancements in Engineered Biosynthesis for Sustainable Production
The current production of hesperetin dihydrochalcone often relies on the chemical modification of neohesperidin (B1678168), which is extracted from citrus peels. nih.govuni-greifswald.de This process can be limited by the availability of the precursor and the use of potentially harsh chemical reagents. uni-greifswald.de Engineered biosynthesis offers a more sustainable and controlled alternative for producing HDC.
Recent advancements have focused on metabolic engineering in various host organisms, including Escherichia coli, Saccharomyces cerevisiae, and plant cell cultures. nih.govnih.govacs.org A significant challenge in the biosynthesis of HDC is achieving high regioselectivity in the O-methylation step, which is crucial for its desired properties. uni-greifswald.deresearchgate.net Researchers have been engineering O-methyltransferases (OMTs) to favor the para-methylation of eriodictyol (B191197) dihydrochalcone to produce this compound with high purity. acs.orguni-greifswald.deacs.org Future work should focus on optimizing these engineered pathways to improve titers and yields, making the biotechnological production of HDC economically viable. The development of robust microbial cell factories and innovative fermentation strategies will be key to achieving industrial-scale production. acs.org
| Host Organism | Engineering Strategy | Key Enzymes | Reported Outcome | Reference |
|---|---|---|---|---|
| Plant Cell Cultures (e.g., Tobacco) | Metabolic engineering for biotransformation of hesperidin hydrolysis products. | Flavanone-7-O-glucoside-2-O-rhamnosyltransferase | Successful conversion of hesperidin products to neohesperidin, a precursor for HDC. | nih.govresearchgate.net |
| Escherichia coli | Directed evolution of a bacterial O-methyltransferase (ZgOMT). | Engineered O-methyltransferase | Achieved high regioselectivity (up to 99:1) for the para-methylation to produce this compound. | uni-greifswald.deresearchgate.net |
| Saccharomyces cerevisiae | Construction and optimization of biosynthetic pathways for phloretin (B1677691) and its derivatives. | Various enzymes including chalcone (B49325) synthase and O-methyltransferases. | First-time de novo synthesis of this compound in this host. | acs.org |
| In vitro enzymatic synthesis | Semi-rational design of O-methyltransferases from Lentinula edodes. | Engineered O-methyltransferase (I53M variant) | Reversed regioselectivity to favor the synthesis of this compound. | acs.org |
Deeper Elucidation of Molecular and Cellular Interaction Mechanisms
Understanding how this compound interacts with cellular components is crucial for explaining its biological effects and for the rational design of new therapeutic agents. Research has shown that the parent compounds, hesperidin and hesperetin, can modulate various signaling pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to inflammation. encyclopedia.pubmdpi.com It is likely that HDC shares some of these mechanisms, and future studies should investigate its direct effects on these and other key signaling cascades. encyclopedia.pub
The interaction of HDC with specific proteins is another area for exploration. For instance, studies on neohesperidin dihydrochalcone (NHDC) suggest a potential role in regulating the PI3K/AKT/mTOR pathway, which is involved in cell growth and metabolism. nih.gov Molecular docking and other in silico studies could help predict potential protein targets for HDC, which can then be validated through in vitro and in vivo experiments. researchgate.net Furthermore, the detoxification mechanism of HDC, particularly its ability to form covalent adducts with harmful aldehydes like 4-HNE, needs to be further characterized to understand its protective role against oxidative stress. nih.govacs.org
Rational Design and Synthesis of this compound Derivatives with Optimized Bioactivities
The chemical structure of this compound provides a versatile scaffold for the synthesis of novel derivatives with enhanced or new biological activities. nih.gov By modifying the functional groups on the HDC molecule, it may be possible to improve its bioavailability, target specificity, and therapeutic efficacy. For example, the synthesis of hesperetin derivatives has already yielded compounds with potential anti-Alzheimer's properties, demonstrating the feasibility of this approach. nih.gov
Future research should focus on structure-activity relationship (SAR) studies to identify the key structural features of HDC responsible for its various bioactivities. This knowledge can then be used to guide the rational design and synthesis of novel analogs. For instance, modifications could be aimed at enhancing its antioxidant capacity, improving its anti-inflammatory effects, or increasing its specificity for certain protein targets. The synthesis of glycosylated derivatives of HDC, such as this compound-4′-O-β-D-glucoside, has also been explored and may offer advantages in terms of solubility and flavor modulation. medchemexpress.com
| Derivative Class | Synthetic Approach | Potential Bioactivity/Application | Reference |
|---|---|---|---|
| Amide derivatives of hesperetin | Coupling of hesperetin with various amines. | Inhibition of acetylcholinesterase (AChE) for potential anti-Alzheimer's therapy. | nih.gov |
| Substituted phenylmethylenethiosemicarbazones | Rational design and synthesis based on tyrosinase inhibition. | Potential as tyrosinase inhibitors. | rsc.org |
| This compound-4′-O-β-D-glucoside | Enzymatic or chemical glycosylation. | Flavor modulation in sweeteners. | medchemexpress.com |
Integration of Multi-Omics Approaches to Uncover Comprehensive Biological Networks
To gain a holistic understanding of the biological effects of this compound, the integration of multi-omics approaches is essential. Technologies such as transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the molecular changes induced by HDC in cells and organisms. While multi-omics studies on HDC itself are still nascent, research on related flavonoids like hesperidin and hesperetin-7-O-glucoside has demonstrated the power of these approaches in elucidating their mechanisms of action. researchgate.nettesisenred.net
Q & A
Q. What are the primary synthetic routes for hesperetin dihydrochalcone in laboratory settings?
this compound can be synthesized via microbial biotransformation or chemical hydrogenation. For example, microbial pathways involve Eubacterium ramulus and Clostridium orbiscindens, which catalyze the conversion of this compound-4'-O-glucoside to this compound and further to 3-(3',4'-dihydroxyphenyl)propionic acid . Alternatively, chemical hydrogenation using catalysts like palladium or yeast-mediated processes (e.g., Saccharomyces cerevisiae) achieves high yields (>83%) by reducing the C=C bond in neohesperidin dihydrochalcone (NHDC) precursors .
Q. How can UV spectroscopy be utilized for structural identification of this compound and its derivatives?
UV spectroscopy is critical for identifying dihydrochalcones due to their distinct λmax values (~288 nm) influenced by hydroxyl and methoxy substitutions. For this compound, methylation or glycosylation at the 4′ or 7 positions does not significantly alter molar absorptivity, enabling consistent detection. Calibration with hesperetin as a reference standard allows quantification in mixtures (e.g., citrus extracts) .
Q. What HPLC methods are recommended for separating this compound from structurally similar flavonoids?
A validated HPLC-UV method uses a C18 column with a gradient elution of 99% acetonitrile and 0.1% formic acid at 0.9 mL/min flow rate. Column temperature (35°C) and detection at 288 nm optimize separation of this compound, neohesperidin, and hesperidin. Limits of detection (LODs) and quantification (LOQs) are <0.84 µg/mL and <2.84 µg/mL, respectively, with recovery rates of 88–130% .
Q. What safety considerations are documented for handling this compound in laboratory settings?
Current safety data sheets indicate no carcinogenicity, mutagenicity, or reproductive toxicity. However, comprehensive ecotoxicological data (e.g., bioaccumulation, soil mobility) remain unavailable. Researchers should adhere to standard precautions for handling fine chemicals, including protective equipment and proper ventilation .
Q. How does the glycosylation pattern of this compound affect its bioactivity?
Glycosylation at the 4′ position (e.g., this compound-4′-glucoside) enhances solubility and stability but reduces interaction with biological targets like bacterial quorum-sensing systems. The aglycone form (this compound) exhibits stronger anti-biofilm activity against Porphyromonas gingivalis due to improved membrane permeability .
Q. What enzymatic assays are available for quantifying this compound in fermentation broths?
Competitive ELISA using polyclonal antibodies (e.g., M6122) provides high specificity for this compound-4′-glucoside, with IC50 values of 27.8 ng/mL. Cross-reactivity with 2′-glucosides and aglycones is negligible (<15%), enabling selective detection in complex matrices like LB broth .
Advanced Research Questions
Q. How can microbial biotransformation be optimized for scalable production of this compound?
A one-pot cascade system using Saccharomyces cerevisiae for hydrogenation and Aspergillus niger for glycoside hydrolysis achieves >83% yield. Key parameters include glucose concentration (to regulate hydrolysis rates), pH (5.5–6.0), and catalyst ratios. This method bypasses hazardous chemical catalysts and reduces purification steps .
Q. What experimental strategies resolve data contradictions in the antioxidant activity of this compound?
Discrepancies in antioxidant assays (e.g., DPPH vs. ORAC) arise from solvent polarity and radical specificity. Use polar aprotic solvents (e.g., DMSO) to enhance solubility and validate results with in silico docking studies targeting the Nrf2-Keap1 pathway. Molecular dynamics simulations reveal this compound’s binding affinity to antioxidant response elements (ARE) .
Q. How does the ELISA method compare to HPLC for quantifying this compound in fermentation media?
ELISA offers rapid, high-throughput screening (1–2 hours) with minimal solvent use, whereas HPLC provides higher precision for isomer separation. Matrix effects in fermentation broths (e.g., LB media) reduce ELISA accuracy at low dilutions (<1:10), requiring cross-validation with HPLC for concentrations <10 ng/mL .
Q. What structural modifications enhance this compound’s inhibition of bacterial quorum sensing?
Removing the 4′-methoxy group and introducing a hydroxyl at the 3′ position (as in phloretin) increases binding to P. gingivalis AI-2 receptors. Conversely, glycosylation or C-ring closure (e.g., naringenin) reduces activity by 60–80%, highlighting the importance of the dihydrochalcone backbone and B-ring hydroxylation .
Q. How can researchers address the lack of ecotoxicological data for this compound?
Conduct OECD-compliant tests: (1) Daphnia magna acute toxicity (OECD 202), (2) algal growth inhibition (OECD 201), and (3) soil adsorption studies (OECD 106). Preliminary in silico predictions using QSAR models suggest moderate biodegradability (BIOWIN 3.0) but require empirical validation .
Q. What regulatory benchmarks exist for using this compound in food or pharmaceutical applications?
EFSA classifies it as safe under FAF Panel guidelines (2024) for flavoring applications. For pharmaceutical use, follow ICH Q3A/B thresholds for impurities (e.g., naringin dihydrochalcone ≤0.1%). Documented Ames test negativity supports non-mutagenicity claims .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
